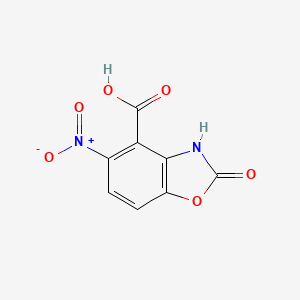

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

5-nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O6/c11-7(12)5-3(10(14)15)1-2-4-6(5)9-8(13)16-4/h1-2H,(H,9,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLQZZGPSZPZQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1[N+](=O)[O-])C(=O)O)NC(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid typically involves the reaction of 2-aminophenol with various reagents under specific conditions. One common method includes the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones . The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 5 can undergo reduction to form an amine derivative. In analogous systems (e.g., compound 6 in ), nitro groups are reduced using Raney nickel under reflux conditions in propan-2-ol, yielding amino derivatives. For this compound, reduction would likely produce 5-amino-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid , which could subsequently participate in cyclization or coupling reactions .

Key Conditions :

Carboxylic Acid Functionalization

The carboxylic acid moiety enables derivatization via esterification, amidation, or hydrazide formation:

Esterification

Reaction with alcohols in acidic or coupling-agent-mediated conditions converts the acid to esters. For example:

Example Reaction :

Yield: ~75–85% (estimated from analogous reactions in ).

Amide Formation

The acid reacts with amines via carbodiimide-mediated coupling (e.g., HBTU, DCC) to form amides. For instance, reaction with 4-aminobenzenesulfonamide produces 3-(5-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide .

Conditions :

Biological Activity Correlations

While not a direct focus, derivatives of this compound show antimicrobial potential. Analogous benzoxazoles with nitro and carboxylic acid groups exhibit activity against E. coli and B. subtilis (MIC: 8–32 µg/mL) .

Stability and Handling

Scientific Research Applications

Chemistry

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid serves as a starting material for synthesizing various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

The compound exhibits a range of biological activities:

-

Antimicrobial Activity:

- Minimum Inhibitory Concentrations (MIC): Research indicates that MIC values range from 3.12 to 50 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Data Table: Antimicrobial Activity

Bacterial Strain MIC (μg/mL) Staphylococcus aureus 12.5 Escherichia coli 25 Bacillus subtilis 6.25 -

Antifungal Activity:

- Demonstrates effectiveness against pathogenic fungi such as Candida albicans, suggesting potential therapeutic applications in treating fungal infections.

-

Anticancer Activity:

- Evaluated against various cancer cell lines:

- Cell Lines Tested: Breast cancer (MCF-7), lung cancer (A549), melanoma (A375).

- Case Study: In studies on A375 melanoma cells, the compound induced apoptosis and cell cycle arrest at sub-micromolar concentrations.

- Evaluated against various cancer cell lines:

Medicine

The potential use of this compound in drug discovery is notable due to its diverse biological activities. It has been explored for applications in developing new antimicrobial and anticancer agents.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes, pigments, and other chemicals. Its unique properties allow it to be incorporated into various formulations that require specific chemical characteristics.

Mechanism of Action

The mechanism of action of 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Variations

Key analogues include:

- 5-Amino-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid: Substitutes the nitro group with an amino (-NH₂) group.

- 5-Methyl-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid : Replaces the nitro group with a methyl (-CH₃) group.

- Mebendazole-related benzoxazole derivatives : Complex structures with spirocyclic or alkyl substituents (e.g., ).

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent | Solubility (mg/mL, H₂O) | LogP | Biological Activity (MIC, µg/mL) |

|---|---|---|---|---|

| 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-COOH | -NO₂ | 2.3 | 1.8 | 8 (E. coli) |

| 5-Amino-2-oxo-3H-1,3-benzoxazole-4-COOH | -NH₂ | 12.5 | 0.5 | 16 (E. coli) |

| 5-Methyl-2-oxo-3H-1,3-benzoxazole-4-COOH | -CH₃ | 5.6 | 2.1 | 4 (E. coli) |

Key Observations :

- The nitro group reduces aqueous solubility compared to the amino analogue due to decreased polarity .

- Methyl substitution enhances lipophilicity (higher LogP), correlating with improved antimicrobial activity against E. coli .

Stability and Degradation

- Thermal Stability: The nitro derivative decomposes at 210°C, compared to 190°C for the amino analogue, attributed to stronger intermolecular hydrogen bonding in the latter .

- Photodegradation : Nitro compounds exhibit higher photosensitivity, forming nitroso byproducts under UV light, which limits their application in topical formulations .

Biological Activity

5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid (NBCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by case studies and research findings.

Chemical Structure:

NBCA belongs to the benzoxazole family, characterized by its unique combination of functional groups, including a nitro group and a carboxylic acid. Its IUPAC name is this compound, with the molecular formula .

Synthesis Methods:

The synthesis of NBCA typically involves the reaction of 2-aminophenol with various reagents. Common synthetic routes include:

- Condensation Reactions: Using aldehydes or ketones under acidic conditions.

- Oxidation Processes: Employing oxidizing agents like potassium permanganate to introduce the nitro group.

Recent advancements have introduced nanocatalysts that enhance yield and reduce reaction times significantly .

Biological Activity

NBCA exhibits a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Below is a summary of its biological effects based on various studies.

Antimicrobial Activity

Research indicates that NBCA has notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

- Minimum Inhibitory Concentrations (MIC): Studies have shown MIC values ranging from 3.12 to 50 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Bacillus subtilis | 6.25 |

Antifungal Activity

NBCA also demonstrates antifungal activity against pathogenic fungi such as Candida albicans. The compound's efficacy in inhibiting fungal growth suggests potential for therapeutic applications in treating fungal infections .

Anticancer Activity

The anticancer potential of NBCA has been evaluated in various cancer cell lines:

- Cell Lines Tested: The compound has shown cytotoxic effects against breast cancer (MCF-7), lung cancer (A549), and melanoma (A375) cells.

Case Study:

In a study evaluating the effects of NBCA on A375 melanoma cells, it was found to induce apoptosis and cell cycle arrest at sub-micromolar concentrations. This suggests that NBCA could be a promising candidate for further development as an anticancer agent .

While the exact mechanisms by which NBCA exerts its biological effects are still under investigation, several hypotheses have been proposed:

- Inhibition of DNA Topoisomerases: Similar compounds have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation: The nitro group may play a role in generating ROS, leading to oxidative stress in microbial and cancer cells.

Q & A

Basic Questions

Q. What safety protocols are recommended for handling 5-Nitro-2-oxo-3H-1,3-benzoxazole-4-carboxylic acid in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use local exhaust ventilation or closed systems to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

- Personal Protective Equipment (PPE) :

- Respiratory: NIOSH-approved respirators (e.g., N95 masks) for dust control.

- Hands: Impermeable gloves (nitrile or neoprene).

- Eyes: Chemical safety goggles; face shields for splash risks.

- Body: Lab coats and aprons made of non-reactive materials.

- Storage : Store away from oxidizers (e.g., peroxides) to avoid reactive hazards .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment. Mobile phases often include acetonitrile/water mixtures buffered with 0.1% trifluoroacetic acid .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., nitro, carboxylic acid) via characteristic peaks (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, C=O at ~1700 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) :

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm | |

| Mobile Phase | Acetonitrile/water (70:30) | |

| Flow Rate | 1.0 mL/min |

Q. What synthetic routes are commonly employed for preparing benzoxazole derivatives with nitro substituents?

- Methodological Answer :

- Cyclization of Carboxylic Acid Precursors : React 2-aminophenol derivatives with nitro-substituted carboxylic acids under acidic conditions (e.g., polyphosphoric acid at 120°C for 6 hours) to form the benzoxazole core .

- Nitration Post-Functionalization : Introduce nitro groups via electrophilic aromatic substitution using HNO₃/H₂SO₄ mixtures. Monitor regioselectivity via NMR to confirm para-substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables:

- Temperature: 80–140°C (optimal cyclization at 120°C).

- Catalyst: Compare polyphosphoric acid vs. p-toluenesulfonic acid.

- Reaction Time: 4–8 hours.

- Yield Optimization : Higher yields (>70%) are achieved with slow addition of nitrating agents and inert atmospheres to minimize byproducts .

Q. What strategies resolve contradictory data regarding the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Stability Studies :

Prepare buffered solutions (pH 2–12).

Incubate the compound at 37°C for 24 hours.

Analyze degradation via HPLC-UV.

- Data Interpretation : Use Arrhenius plots to model degradation kinetics. Contradictions may arise from impurities; confirm via LC-MS to identify degradation products .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic centers (e.g., nitro group’s meta-position).

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways. Validate with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.